molecular formula C24H18N4O3 B2370044 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide CAS No. 324063-77-6

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide

Cat. No.: B2370044
CAS No.: 324063-77-6
M. Wt: 410.433
InChI Key: BITWLBSJSBPEBS-COOPMVRXSA-N
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Description

The compound N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide features a hybrid scaffold combining benzimidazole, chromene, and benzohydrazide moieties. Key structural attributes include:

  • Benzimidazole core: A bicyclic aromatic system known for bioactivity in medicinal chemistry .
  • Benzohydrazide group: A hydrazide-linked benzene ring, often involved in hydrogen bonding and metal coordination .
  • Z-configuration: The imine bond (C=N) adopts a planar geometry, influencing molecular interactions and crystallinity .

This compound’s synthesis likely involves condensation of a benzimidazole-chromene aldehyde precursor with benzohydrazide, analogous to methods for related hydrazide derivatives .

Properties

IUPAC Name

N-[(Z)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-30-17-11-12-21-16(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)24(31-21)28-27-23(29)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26)(H,27,29)/b28-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITWLBSJSBPEBS-COOPMVRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=N\NC(=O)C3=CC=CC=C3)/C(=C2)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between a benzimidazole derivative and a chromenylidene precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires specific temperature and solvent conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized and characterized for its potential use in treating various diseases. Its structure suggests that it may possess biological activities similar to those of other coumarin derivatives, which are known for their diverse pharmacological properties.

Synthesis and Characterization

The synthesis of N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide typically involves the condensation reaction of 6-methoxy-2H-chromen-2-one with benzohydrazide. The reaction is facilitated by acidic conditions and monitored using thin-layer chromatography (TLC) to ensure purity and yield. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and functional groups present in the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Case Studies

One study demonstrated that derivatives of benzohydrazide exhibited significant cytotoxic effects on the HT-29 colon cancer cell line, indicating that modifications to the benzohydrazide structure could enhance its anticancer activity . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of pro-apoptotic and anti-apoptotic factors .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, showing promise in reducing oxidative stress.

Summary of Applications

The applications of this compound can be summarized as follows:

Application Details
Medicinal ChemistrySynthesized for potential therapeutic uses; characterized by NMR and IR spectroscopy.
Anticancer ActivitySignificant cytotoxic effects on HT-29 colon cancer cells; induces apoptosis mechanisms.
Antioxidant PropertiesReduces oxidative stress; enhances endogenous antioxidants in myocardial infarction models.

Mechanism of Action

The mechanism of action of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The chromenylidene structure can interact with cellular components, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents/Modifications Synthesis Route Reference
N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-6-Methoxy-2H-Chromen-2-ylidene]Benzohydrazide (Target Compound) Benzimidazole-Chromene-Hydrazide 6-Methoxy chromene; Z-imine bond Condensation of aldehyde with hydrazide Inferred
(E)-4-(((1H-Benzimidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide (6a) Benzimidazole-Benzohydrazide Methylamino linker; E-imine bond Hydrazide + benzaldehyde condensation
N’-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]benzohydrazide (8) Benzimidazole-Ketone-Hydrazide 2-Oxoethyl spacer Bromoethanone + hydrazide reaction
Co(II) Complex of N'-[(2Z,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide Benzohydrazide-Metal Complex Hydroxyimino group; Co(II) coordination Hydrazide + metal salt complexation

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks) Reference
Target Compound Not Reported ~1650-1680 (hydrazide) δ 8.2–8.5 (imine H), δ 3.8 (OCH₃) Inferred
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 245–247 1675 δ 8.3 (imine H), δ 2.4 (CH₃)
N’-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]benzohydrazide (8) 210–212 1680 δ 8.1 (NH), δ 7.5–8.0 (aromatic H)

Key Observations :

  • The target compound’s methoxy group (δ ~3.8 ppm in ¹H NMR) and imine proton (δ ~8.2–8.5 ppm) align with coumarin-based analogs .
  • IR stretches for hydrazide C=O (~1650–1680 cm⁻¹) are consistent across derivatives .

Functional Insights :

  • Benzimidazole derivatives often exhibit antitumor activity via DNA binding or kinase inhibition .
  • Chromene moieties contribute to fluorescence and photostability, useful in bioimaging .

Crystallographic and Computational Analysis

  • Hydrogen Bonding : Analogous hydrazides (e.g., ) show N–H⋯O and C=O⋯H–N interactions, stabilizing crystal lattices .
  • Software Tools : Structures of related compounds were resolved using SHELX and ORTEP-3 , suggesting similar methods apply to the target compound.

Biological Activity

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative, antioxidant, and antibacterial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, a methoxy group, and a chromene unit. Its unique arrangement contributes to its biological efficacy. The molecular formula is C₁₈H₁₈N₄O₂, and its molecular weight is approximately 334.36 g/mol.

Antiproliferative Activity

In Vitro Studies:
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of the compound:

Cell LineIC₅₀ (µM)
HCT1163.7
MCF-71.2
HEK 2935.3
Other LinesVaries

The compound showed selective activity towards the MCF-7 breast cancer cell line, with an IC₅₀ of 3.1 µM, suggesting its potential as a targeted therapeutic agent in breast cancer treatment .

Mechanism of Action:
The mechanism underlying its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression, although further mechanistic studies are necessary to elucidate these pathways.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The Ferric Reducing Antioxidant Power (FRAP) assay indicated that this compound has significant reducing power and can stabilize free radicals effectively:

CompoundFRAP Value (µM)DPPH Scavenging Activity
Compound A12.5High
Compound B8.0Moderate
N'-Compound15.0Exceptional

These results suggest that the compound can potentially mitigate oxidative stress-related diseases by scavenging free radicals and enhancing cellular antioxidant defenses .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against several bacterial strains, revealing selective activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µM
Enterococcus faecalis8 µM
Escherichia coli32 µM

The compound exhibited pronounced antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, indicating its potential as a lead compound in developing new antibacterial agents .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound in therapeutic contexts:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction, suggesting its role as an effective anticancer agent.
  • Antioxidant Applications : Another investigation showed that this compound could enhance the antioxidant capacity in cellular models exposed to oxidative stress, providing insights into its protective effects against cellular damage.
  • Antimicrobial Formulations : Research into formulations combining this compound with other antimicrobial agents revealed synergistic effects, enhancing overall antibacterial efficacy against resistant strains.

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